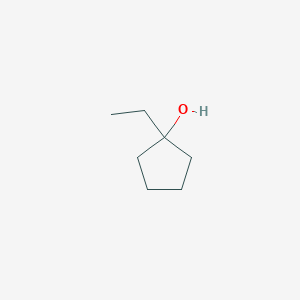

1-Ethylcyclopentanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102769. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-2-7(8)5-3-4-6-7/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCWIFPJLFCXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163305 | |

| Record name | 1-Ethylcyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-96-0 | |

| Record name | 1-Ethylcyclopentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethylcyclopentanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethylcyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethylcyclopentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethylcyclopentanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1-Ethylcyclopentanol, a key intermediate in various chemical syntheses. The information is presented to support research and development activities in the pharmaceutical and chemical industries.

Chemical Identity and Structure

This compound is a tertiary alcohol with a cyclopentane (B165970) ring. The hydroxyl group and an ethyl group are attached to the same carbon atom of the ring.

| Identifier | Value |

| IUPAC Name | 1-ethylcyclopentan-1-ol[1] |

| CAS Number | 1462-96-0[1] |

| Molecular Formula | C₇H₁₄O[1] |

| SMILES | CCC1(CCCC1)O[1] |

| InChI | InChI=1S/C7H14O/c1-2-7(8)5-3-4-6-7/h8H,2-6H2,1H3[1] |

| InChIKey | LPCWIFPJLFCXRS-UHFFFAOYSA-N[1] |

digraph "1-Ethylcyclopentanol_Identifiers" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Logical Relationship of this compound Identifiers", splines=true, overlap=false, nodesep=0.5, ranksep=0.5, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "IUPAC Name" [label="1-ethylcyclopentan-1-ol"]; "CAS Number" [label="1462-96-0"]; "Molecular Formula" [label="C₇H₁₄O"]; "SMILES" [label="CCC1(CCCC1)O"]; "InChI" [label="InChI=1S/C7H14O/c1-2-7(8)5-3-4-6-7/h8H,2-6H2,1H3"]; "InChIKey" [label="LPCWIFPJLFCXRS-UHFFFAOYSA-N"];

"this compound" -> "IUPAC Name" [label="is named"]; "this compound" -> "CAS Number" [label="is registered as"]; "this compound" -> "Molecular Formula" [label="has formula"]; "Molecular Formula" -> "SMILES" [label="represented by"]; "Molecular Formula" -> "InChI" [label="represented by"]; "InChI" -> "InChIKey" [label="hashed to"]; }

Physicochemical Properties

This compound is a colorless to light yellow liquid.[2][3] A summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| Molecular Weight | 114.19 g/mol [1][2] |

| Density | 0.909 g/mL at 25 °C[2][3] |

| Boiling Point | 153-154 °C[2][3] |

| Melting Point | -10 °C[2] |

| Flash Point | 49 °C (120.9 °F)[2][4] |

| Refractive Index | n20/D 1.454[4] |

| Solubility | Moderately soluble in water, more soluble in organic solvents.[5] |

Synthesis

A common and efficient method for the synthesis of this compound is the Grignard reaction between cyclopentanone (B42830) and an ethyl magnesium halide.[2][3]

Experimental Protocol: Grignard Synthesis of this compound

This protocol is based on a literature procedure.[6]

Materials:

-

Magnesium turnings

-

Cyclopentanone

-

Tetrahydrofuran (THF), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

n-Hexane

-

Ice

Equipment:

-

Three-neck round-bottom flask equipped with a dropping funnel, condenser, and mechanical stirrer

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Grignard Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, add magnesium turnings to anhydrous THF. Slowly add a solution of bromoethane in anhydrous THF to initiate the reaction. Once initiated, the reaction is exothermic. Maintain a gentle reflux by controlling the addition rate of the bromoethane solution. After the addition is complete, continue to stir the mixture at reflux for an additional 1.5 hours to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).

-

Reaction with Cyclopentanone: Cool the Grignard reagent solution to 0-5 °C using an ice bath. Slowly add a solution of cyclopentanone in anhydrous THF via the dropping funnel, ensuring the temperature does not exceed 5 °C. After the addition is complete, stir the reaction mixture for an additional hour at this temperature.

-

Quenching and Work-up: Pour the reaction mixture into a beaker containing a stirred mixture of ice and water. Slowly add concentrated hydrochloric acid to dissolve the magnesium salts, keeping the temperature below 20 °C.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with n-hexane. Combine the organic layers and wash them with water. Separate the organic layer and dry it over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator to obtain the crude product.

-

Distillation: Purify the crude this compound by vacuum distillation.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

-

¹H NMR: Data available in public databases such as PubChem.[1]

-

¹³C NMR: Data available in public databases such as PubChem.[1]

-

IR Spectroscopy: The infrared spectrum will show a characteristic broad absorption band for the O-H stretch of the alcohol group. Data is available on the NIST WebBook.[7]

-

Mass Spectrometry: The mass spectrum of this compound is available on the NIST WebBook and in PubChem.[1][8]

Reactivity

As a tertiary alcohol, this compound exhibits characteristic reactivity.

-

Oxidation: Tertiary alcohols are generally resistant to oxidation under mild conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached.[9] Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.

-

Dehydration: Acid-catalyzed dehydration of this compound will lead to the formation of alkenes, primarily 1-ethylcyclopent-1-ene, following Zaitsev's rule.[10] This reaction typically proceeds through an E1 mechanism involving a stable tertiary carbocation intermediate.[10][11]

-

Substitution Reactions: Tertiary alcohols can undergo Sₙ1 substitution reactions with hydrogen halides.[10] The hydroxyl group is first protonated to form a good leaving group (water), which then departs to form a stable tertiary carbocation. The carbocation is then attacked by the halide nucleophile.

References

- 1. This compound | C7H14O | CID 137018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound 96 1462-96-0 [sigmaaldrich.com]

- 5. CAS 1462-96-0: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Cyclopentanol, 1-ethyl- [webbook.nist.gov]

- 8. Cyclopentanol, 1-ethyl- [webbook.nist.gov]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 1-Ethylcyclopentanol (CAS: 1462-96-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 1-Ethylcyclopentanol (CAS: 1462-96-0), a tertiary alcohol with applications as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and fragrances.[1][2]

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1][2][3] It is characterized by a cyclopentane (B165970) ring substituted with an ethyl group and a hydroxyl group on the same carbon atom. This structure classifies it as a tertiary alcohol.[4] The compound is flammable and should be handled with appropriate safety precautions.[5][6][7] It has moderate solubility in water and is more soluble in organic solvents.[4]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O | [5][8][9] |

| Molecular Weight | 114.19 g/mol | [2][5][6][8] |

| Melting Point | -10 °C | [3][8][10][11] |

| Boiling Point | 153-154 °C at 760 mmHg | [2][3][8][10] |

| Density | 0.909 g/mL at 25 °C | [3][5][8][12] |

| Flash Point | 49 °C (120.9 °F) | [3][5][8] |

| Refractive Index (n20/D) | 1.454 - 1.457 | [3][5][12] |

| Vapor Pressure | 0.73 mmHg at 25 °C | [8][10][13] |

| PKA (Predicted) | 15.38 ± 0.20 | [8] |

| LogP (Octanol/Water Partition Coefficient) | 1.701 | [10][14] |

| Appearance | Colorless to light yellow liquid | [1][2][3][8] |

| Odor | Mild, sweet, minty, and floral | [8][15] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

2.1 Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available through the NIST WebBook.[16] The fragmentation pattern is characteristic of a tertiary alcohol. Key fragments would be expected from the loss of the ethyl group (M-29) and the loss of a water molecule (M-18).

2.2 Infrared (IR) Spectroscopy

The IR spectrum of this compound, available from the NIST WebBook, displays characteristic absorption bands for a tertiary alcohol.[12] A broad peak in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations are observed just below 3000 cm⁻¹. The C-O stretching vibration is expected in the 1100-1200 cm⁻¹ region.

2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals for the ethyl group's methyl (triplet) and methylene (B1212753) (quartet) protons, as well as multiplets for the cyclopentane ring protons. The hydroxyl proton would appear as a singlet, the chemical shift of which can vary depending on concentration and solvent.

-

¹³C NMR: The spectrum would show distinct signals for the seven carbon atoms in the molecule, including the quaternary carbon attached to the hydroxyl and ethyl groups, the two carbons of the ethyl group, and the four carbons of the cyclopentane ring.

Experimental Protocols

The following are generalized experimental protocols for determining the key physicochemical properties of liquid compounds like this compound.

3.1 Synthesis of this compound via Grignard Reaction

A common method for the synthesis of this compound is the Grignard reaction.[2][3][4] This involves the reaction of cyclopentanone (B42830) with an ethyl Grignard reagent, such as ethylmagnesium bromide or ethylmagnesium iodide.[2][3]

-

Methodology:

-

Ethylmagnesium bromide is prepared by reacting bromoethane (B45996) with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

The Grignard reagent is then cooled in an ice bath.

-

A solution of cyclopentanone in the same anhydrous ether is added dropwise to the cooled Grignard reagent with continuous stirring.

-

The reaction mixture is then quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution or dilute acid to protonate the alkoxide intermediate.

-

The organic layer is separated, and the aqueous layer is typically extracted with an ether solvent to recover any dissolved product.

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed by rotary evaporation.

-

The crude product can be purified by distillation under reduced pressure to yield pure this compound.

-

3.2 Determination of Boiling Point

The boiling point can be determined using a micro-boiling point or a distillation method.[17][18]

-

Methodology (Micro-Boiling Point):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer and heated in a suitable apparatus (e.g., a Thiele tube or a Mel-Temp apparatus).[19]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[19]

-

3.3 Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[1][20][21]

-

Methodology:

-

An empty, dry graduated cylinder or pycnometer is weighed on an analytical balance.[1]

-

A known volume of this compound is added to the graduated cylinder or pycnometer.

-

The container with the liquid is reweighed.

-

The mass of the liquid is calculated by subtracting the mass of the empty container.

-

The density is calculated by dividing the mass of the liquid by its volume. The measurement should be performed at a controlled temperature, typically 25 °C.[20][21]

-

3.4 Determination of Refractive Index

The refractive index is measured using a refractometer, typically an Abbé refractometer.[11][14]

-

Methodology:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.[11]

-

Visualizations

Diagram 1: Synthesis Workflow of this compound

Caption: Synthesis of this compound via Grignard Reaction.

Safety Information

This compound is a flammable liquid and vapor.[5][6][7] It is harmful if swallowed and causes serious eye irritation.[6][7] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, and sources of ignition should be avoided.[7]

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |

References

- 1. scribd.com [scribd.com]

- 2. Cyclopentanol, 1-ethyl- [webbook.nist.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. nbinno.com [nbinno.com]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. chm.uri.edu [chm.uri.edu]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. CAS 1462-96-0: this compound | CymitQuimica [cymitquimica.com]

- 10. This compound | C7H14O | CID 137018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. athabascau.ca [athabascau.ca]

- 12. Cyclopentanol, 1-ethyl- [webbook.nist.gov]

- 13. pg.edu.pl [pg.edu.pl]

- 14. davjalandhar.com [davjalandhar.com]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. Cyclopentanol, 1-ethyl- [webbook.nist.gov]

- 17. phillysim.org [phillysim.org]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. wjec.co.uk [wjec.co.uk]

Spectroscopic Profile of 1-Ethylcyclopentanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethylcyclopentanol (CAS No. 1462-96-0), a tertiary alcohol with applications in organic synthesis and as a flavoring and fragrance agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for its identification and characterization in various research and development settings.

Chemical Structure and Properties

This compound is a colorless to light yellow liquid with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol . Its structure consists of a cyclopentane (B165970) ring substituted with an ethyl group and a hydroxyl group on the same carbon atom.

Key Physical Properties:

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 0.88 | Triplet | 3H | -CH₂CH₃ |

| 1.55 | Quartet | 2H | -CH₂ CH₃ |

| 1.6 - 1.8 | Multiplet | 8H | Cyclopentyl protons |

| 1.35 | Singlet | 1H | -OH |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| 8.5 | -CH₂C H₃ |

| 23.8 | Cyclopentyl C3, C4 |

| 35.0 | -C H₂CH₃ |

| 40.0 | Cyclopentyl C2, C5 |

| 82.5 | C -OH |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 (broad) | O-H stretch (alcohol) |

| 2960 | C-H stretch (aliphatic) |

| 2870 | C-H stretch (aliphatic) |

| 1450 | C-H bend (methylene) |

| 1375 | C-H bend (methyl) |

| 1150 | C-O stretch (tertiary alcohol) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 114 | Low | [M]⁺ (Molecular Ion) |

| 99 | Moderate | [M - CH₃]⁺ |

| 85 | High | [M - C₂H₅]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 57 | High | [C₄H₉]⁺ |

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques for organic compounds.

NMR Spectroscopy

A sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra were recorded on a 400 MHz and 101 MHz spectrometer, respectively.[3] For ¹H NMR, the data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence was used to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat this compound liquid was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[4] The sample was injected into the GC, where it was vaporized and separated from any impurities. The separated compound then entered the mass spectrometer, where it was bombarded with electrons, causing ionization and fragmentation. The resulting ions were separated based on their mass-to-charge ratio (m/z) and detected. The NIST Mass Spectrometry Data Center reports a total of 41 peaks for this compound, with the most prominent peaks at m/z 67, 85, and 57.[4]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Caption: Workflow of Spectroscopic Analysis.

References

1-Ethylcyclopentanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Ethylcyclopentanol, a cyclic alcohol with significant applications in the pharmaceutical, agrochemical, and fragrance industries. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates the synthetic pathway.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1][2] It is recognized for its role as an intermediate in the synthesis of various organic compounds.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O | [1][3][4] |

| Molecular Weight | 114.19 g/mol | [1][3][4] |

| CAS Number | 1462-96-0 | [3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Density | 0.909 g/mL at 25 °C | [1] |

| Boiling Point | 153-154 °C | [1] |

| Melting Point | -10 °C | [4] |

| Flash Point | 49 °C | [4] |

| Refractive Index | 1.4570 | [4] |

Synthesis of this compound

The primary method for synthesizing this compound is through a Grignard reaction.[1][4] This involves the reaction of an ethyl Grignard reagent, such as ethylmagnesium iodide, with cyclopentanone (B42830).[4] The ethyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclopentanone.[5] Subsequent acid workup protonates the resulting alkoxide intermediate to yield the tertiary alcohol, this compound.[5]

Experimental Protocol: Grignard Synthesis

This protocol details the synthesis of this compound from bromoethane (B45996) and cyclopentanone.

Materials:

-

Magnesium turnings

-

Bromoethane

-

Tetrahydrofuran (B95107) (THF)

-

Cyclopentanone

-

Concentrated hydrochloric acid

-

n-hexane

-

Ice water

Procedure:

Stage 1: Formation of the Grignard Reagent

-

To a reaction vessel containing 285.3g (11.89 mol) of magnesium turnings, add 3L of tetrahydrofuran under a nitrogen atmosphere.

-

Prepare a solution of 1295.4g (11.89 mol) of bromoethane in 1.2L of tetrahydrofuran.

-

Add a small amount of the bromoethane solution dropwise at room temperature (20°C) to initiate the reaction. A vigorous exothermic reaction should be observed, with the temperature rising to approximately 67°C.

-

Once the initial exotherm has stabilized, continue the dropwise addition of the remaining bromoethane solution, maintaining a gentle boil (around 67°C). The addition should be completed over 1.5 hours.

Stage 2: Reaction with Cyclopentanone

-

Cool the Grignard reagent solution to 0-5°C.

-

Prepare a solution of 500g (5.94 mol) of cyclopentanone in 0.5L of tetrahydrofuran.

-

Add the cyclopentanone solution dropwise to the cooled Grignard reagent, ensuring the temperature does not exceed 5°C. This addition should take approximately 1 hour.

Work-up and Purification:

-

Pour the reaction mixture into 10 kg of ice water with stirring.

-

Slowly add 1.2 kg of concentrated hydrochloric acid, keeping the temperature below 20°C.

-

Continue stirring for 30 minutes after the acid addition is complete.

-

Extract the mixture three times with 3000g of n-hexane.

-

Combine the organic phases and wash once with 4500g of water.

-

Separate the aqueous layer and dry the organic phase.

-

The crude product can be purified by distillation under reduced pressure.

Synthetic Pathway and Experimental Workflow

The following diagrams illustrate the chemical synthesis pathway and a general experimental workflow for the production of this compound.

References

Physical properties of 1-Ethylcyclopentanol (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 1-Ethylcyclopentanol

This guide provides a comprehensive overview of the key physical properties of this compound (CAS No. 1462-96-0), a versatile cyclic alcohol utilized as a building block in the synthesis of agrochemicals, pharmaceuticals, and fragrances.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its boiling point and density, along with the experimental protocols for their determination.

Physical Properties of this compound

This compound is typically a colorless to light yellow liquid.[1][2] Its key physical characteristics are summarized in the table below. The presented values are compiled from various sources and represent a range of experimentally determined and reported data.

| Physical Property | Value | Conditions |

| Boiling Point | 153-154 °C | at 760 mmHg |

| 153 °C | lit. | |

| 162.8 °C | at 760 mmHg | |

| Density | 0.909 g/mL | at 25 °C[1][3][4] |

| 0.918-0.922 g/mL | at 20 °C | |

| 0.926 g/cm³ | Not specified | |

| 0.938 g/mL | Not specified |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] Accurate determination of the boiling point is crucial for substance identification and purity assessment.[6][7]

1. Micro-Reflux Method:

This method is suitable when only a small volume of the sample is available.[8]

-

Apparatus: A small test tube, a thermometer, a heating block or oil bath, and a magnetic stirrer.

-

Procedure:

-

Approximately 0.5 mL of this compound is placed in the test tube with a small magnetic stir bar.[8]

-

The test tube is placed in the heating block, and the thermometer is positioned with its bulb about 1 cm above the liquid surface.[8]

-

The liquid is gently heated while stirring until it boils and a ring of condensing vapor is observed on the walls of the test tube.[8]

-

The temperature at which this ring of refluxing liquid remains stable is recorded as the boiling point.[8]

-

2. Capillary Method (Siwoloboff Method):

This technique is another micro-method for boiling point determination.

-

Apparatus: A capillary tube (sealed at one end), a small test tube (fusion tube), a thermometer, a heating bath (e.g., Thiele tube or aluminum block), and a rubber band or wire to attach the tubes to the thermometer.[5][7]

-

Procedure:

-

A few milliliters of this compound are placed in the small test tube.[5][6]

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.[5][6]

-

The test tube is attached to a thermometer, and the assembly is heated in a heating bath.[6]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[6][8]

-

Heating is discontinued, and the liquid is allowed to cool.[6]

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][8]

-

3. Simple Distillation Method:

For larger quantities of the substance, a simple distillation provides an accurate boiling point.[5]

-

Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer, and a heating mantle.

-

Procedure:

-

A sample of this compound (at least 5 mL) is placed in the distillation flask along with boiling chips.[5]

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.

-

The liquid is heated to a boil, and the vapor is allowed to pass into the condenser.

-

The temperature is recorded when the condensing vapor results in a stable temperature reading on the thermometer. This stable temperature is the boiling point.[7]

-

Determination of Density

Density is the mass of a substance per unit volume (ρ = m/V).[9]

1. Using a Graduated Cylinder and Balance:

This is a straightforward method for determining density.

-

Apparatus: An electronic balance and a graduated cylinder.

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance.[10]

-

A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[9][10]

-

The combined mass of the graduated cylinder and the liquid is measured.[10]

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder.[10]

-

The density is calculated by dividing the mass of the liquid by its volume.[9] For improved accuracy, the measurements should be repeated multiple times, and the average density calculated.[9][10]

-

2. Using a Pycnometer (Density Bottle):

A pycnometer provides a more accurate measurement of density.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an electronic balance.

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer is determined.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The mass of the filled pycnometer is measured.

-

The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) at the same temperature.

-

The mass of the pycnometer filled with the reference substance is measured.

-

The volume of the pycnometer (and thus the volume of the this compound) can be calculated from the mass and known density of the reference substance.

-

The density of this compound is then calculated by dividing its mass by the determined volume.

-

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for determining the boiling point and density of this compound.

Caption: Workflow for Boiling Point Determination.

Caption: Workflow for Density Determination.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [stenutz.eu]

- 4. This compound | 1462-96-0 [chemicalbook.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 1-Ethylcyclopentanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-Ethylcyclopentanol, a versatile cyclic alcohol utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2] While specific quantitative solubility data is not extensively published, this document outlines the necessary experimental protocols to determine these values, presents a framework for data presentation, and visualizes key experimental and synthetic workflows.

Physicochemical Properties of this compound

This compound (CAS: 1462-96-0) is a colorless to light yellow liquid with a molecular formula of C7H14O.[1][3] Its structure, featuring a hydroxyl group on a cyclopentane (B165970) ring, imparts a moderate polarity to the molecule. This structure suggests that it will exhibit good solubility in a range of organic solvents, a critical consideration for its use in synthesis, purification, and formulation.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H14O | [1] |

| Molecular Weight | 114.19 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 153-154 °C | [1] |

| Density | 0.909 g/mL at 25 °C | [1] |

Hypothetical Solubility Data

The following table illustrates how experimentally determined solubility data for this compound should be presented for clear comparison. The values provided are hypothetical and serve as a template for reporting results obtained from the experimental protocols outlined in the subsequent section.

Table 2: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

| Solvent Class | Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Alcohols | Methanol | > 50 (miscible) | > 15.4 |

| Ethanol | > 50 (miscible) | > 10.8 | |

| Isopropanol | 45.2 | 3.96 | |

| n-Butanol | 38.7 | 3.39 | |

| Ethers | Diethyl Ether | 48.1 | 4.21 |

| Tetrahydrofuran (THF) | > 50 (miscible) | > 5.8 | |

| Ketones | Acetone | > 50 (miscible) | > 13.6 |

| Methyl Ethyl Ketone | 49.5 | 4.33 | |

| Esters | Ethyl Acetate | 42.3 | 3.70 |

| Hydrocarbons | Hexane | 5.2 | 0.46 |

| Toluene | 15.8 | 1.38 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents using the widely accepted isothermal shake-flask method.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated refractometer

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume (e.g., 5 mL) of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 4-6 hours) to allow the undissolved solute to settle.

-

Alternatively, centrifuge the vials at a constant temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to avoid transferring any undissolved solid.

-

Accurately weigh the collected aliquot.

-

Quantify the concentration of this compound in the aliquot using a pre-calibrated analytical method such as GC-FID or by measuring the refractive index. Gravimetric analysis (evaporating the solvent and weighing the residue) can also be used if the solvent is sufficiently volatile and the solute is not.

-

-

Data Calculation:

-

Calculate the solubility in g/100 mL and mol/L based on the quantified concentration and the density of the solvent.

-

Synthesis of this compound

This compound is typically synthesized via a Grignard reaction.[1][3] This involves the reaction of cyclopentanone (B42830) with an ethyl Grignard reagent, such as ethylmagnesium bromide. This process is efficient and suitable for industrial-scale production.[3]

Conclusion

References

An In-depth Technical Guide to the Reactivity of 1-Ethylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the tertiary alcohol 1-ethylcyclopentanol. It covers the core principles of its synthesis, oxidation, dehydration, and substitution reactions, with a focus on experimental methodologies and quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering detailed insights into the chemical behavior of this versatile building block.

Introduction

This compound is a tertiary alcohol with the chemical formula C₇H₁₄O.[1] Its structure, featuring a hydroxyl group attached to a tertiary carbon within a cyclopentane (B165970) ring, dictates its characteristic reactivity. This compound serves as a key intermediate in the synthesis of a variety of organic molecules, finding applications in the pharmaceutical, agrochemical, and fragrance industries.[1][2] Understanding its reactivity is crucial for the effective design and optimization of synthetic routes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 153 °C | [1] |

| Melting Point | -10 °C | [1] |

| Density | 0.909 g/mL at 25 °C | [1] |

| Refractive Index | 1.4570 | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Grignard reaction between cyclopentanone (B42830) and an ethyl-magnesium halide.[3]

Reaction Scheme

Caption: Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis

The following protocol is adapted from a patented industrial synthesis method.[4]

Materials:

-

Magnesium turnings

-

Tetrahydrofuran (THF), anhydrous

-

Cyclopentanone

-

Concentrated Hydrochloric Acid

-

n-Hexane

-

Ice

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (285.3 g, 11.89 mol) and anhydrous THF (3 L).

-

Slowly add a solution of bromoethane (1295.4 g, 11.89 mol) in anhydrous THF (1.2 L) dropwise at room temperature to initiate the reaction. Once initiated, the reaction is exothermic and will bring the THF to reflux (approx. 67 °C). Continue the dropwise addition to maintain a gentle reflux, completing the addition over 1.5 hours.

-

Cool the resulting Grignard reagent to 0-5 °C using an ice bath.

-

Add a solution of cyclopentanone (500 g, 5.94 mol) in anhydrous THF (0.5 L) dropwise, maintaining the internal temperature below 5 °C. The addition should take approximately 1 hour.

-

After the addition is complete, pour the reaction mixture into 10 kg of ice water with vigorous stirring.

-

Slowly add concentrated hydrochloric acid (1.2 kg) while keeping the temperature below 20 °C. Continue stirring for 30 minutes.

-

Extract the aqueous layer with n-hexane (3 x 3 L).

-

Combine the organic layers and wash with water (4.5 L).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation (20 mmHg, 36-40 °C) to yield pure this compound.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |

| Cyclopentanone | 84.12 | 500 | 5.94 |

| Bromoethane | 108.97 | 1295.4 | 11.89 |

| Magnesium | 24.31 | 285.3 | 11.89 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |

| This compound | 114.19 | 247 | ~36.5% |

Reactivity of this compound

As a tertiary alcohol, this compound exhibits reactivity patterns characteristic of this functional group, primarily involving reactions that proceed via a tertiary carbocation intermediate.

Oxidation

Tertiary alcohols are resistant to oxidation under standard conditions.[3] This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed to form a carbonyl group. Therefore, common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Jones reagent (CrO₃/H₂SO₄), and Swern oxidation reagents do not oxidize this compound.

Caption: Resistance of this compound to oxidation.

Dehydration (Elimination)

Acid-catalyzed dehydration of this compound proceeds via an E1 mechanism to form alkenes. This reaction involves the formation of a tertiary carbocation intermediate, which can then lose a proton from an adjacent carbon to form a double bond.

4.2.1. Reaction Scheme and Products

The dehydration of this compound can theoretically yield two isomeric alkenes: 1-ethylcyclopentene (the Zaitsev product, more substituted) and ethylidenecyclopentane (B1584536) (the Hofmann product, less substituted). According to Zaitsev's rule, the more substituted alkene is generally the major product.

Caption: Dehydration products of this compound.

4.2.2. Experimental Protocol: Acid-Catalyzed Dehydration (General Procedure)

Materials:

-

This compound

-

Concentrated Sulfuric Acid or 85% Phosphoric Acid

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Drying tube

Procedure:

-

In a round-bottom flask, place the this compound and a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid.

-

Set up a simple distillation apparatus with a heating mantle and a collection flask cooled in an ice bath.

-

Heat the reaction mixture to a temperature sufficient to distill the alkene products (boiling point of 1-ethylcyclopentene is ~106-107 °C).

-

Collect the distillate, which will contain the alkene products and some water.

-

Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The final product can be further purified by fractional distillation.

Quantitative Data: Quantitative data for the specific dehydration of this compound is not widely reported. However, for similar tertiary alcohols, yields can range from 60-90%, with the Zaitsev product being the major isomer.

Substitution Reactions

Tertiary alcohols like this compound readily undergo Sₙ1 substitution reactions with hydrogen halides (HX). The reaction proceeds through a stable tertiary carbocation intermediate.

4.3.1. Reaction with Hydrogen Halides (e.g., HBr)

Reaction Scheme:

Caption: Sₙ1 reaction of this compound with HBr.

4.3.2. Experimental Protocol: Synthesis of 1-Bromo-1-ethylcyclopentane (General Procedure)

Materials:

-

This compound

-

Concentrated Hydrobromic Acid (48%)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Calcium Chloride

Procedure:

-

In a separatory funnel, combine this compound and concentrated hydrobromic acid.

-

Shake the mixture for several minutes, periodically venting the funnel.

-

Allow the layers to separate. The lower layer is the crude alkyl bromide.

-

Separate the lower layer and wash it with cold water, then with saturated sodium bicarbonate solution, and finally with water again.

-

Dry the crude 1-bromo-1-ethylcyclopentane with anhydrous calcium chloride.

-

The product can be purified by distillation.

Quantitative Data: Yields for Sₙ1 reactions of tertiary alcohols with hydrogen halides are typically high, often exceeding 80-90%.

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound, which is crucial for its identification and characterization.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and the cyclopentyl ring protons. A broad singlet for the hydroxyl proton. |

| ¹³C NMR | Signals for the seven carbon atoms, including the quaternary carbon attached to the hydroxyl group. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of an alcohol. C-H stretching and bending vibrations are also present. |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak (M⁺) and characteristic fragmentation patterns. |

Applications in Synthesis

This compound and its derivatives are valuable intermediates in organic synthesis. While specific, detailed industrial synthesis pathways are often proprietary, its role as a building block in the creation of pharmaceuticals, agrochemicals, and fragrances is well-documented.[1][2] For instance, cyclopentane-containing structures are found in various bioactive molecules, and this compound provides a versatile starting point for their synthesis.

Conclusion

This compound is a tertiary alcohol with a well-defined reactivity profile. Its synthesis is efficiently achieved via the Grignard reaction. It is resistant to oxidation but readily undergoes acid-catalyzed dehydration to form alkenes and Sₙ1 substitution with hydrogen halides. This technical guide provides a foundational understanding of the chemistry of this compound, offering valuable insights for its application in research and development. Further investigation into specific, optimized protocols for its reactions and its incorporation into complex target-oriented syntheses will continue to be an area of interest for synthetic chemists.

References

In-Depth Technical Guide to the Safe Handling of 1-Ethylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Ethylcyclopentanol (CAS No. 1462-96-0), a tertiary alcohol utilized as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and fragrances.[1][2] Adherence to the following protocols is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

| Property | Value |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol [1] |

| Appearance | Colorless to light yellow liquid |

| Melting Point | -10 °C[1] |

| Boiling Point | 153-154 °C[3] |

| Density | 0.909 g/mL at 25 °C[3] |

| Flash Point | 49 °C (120.9 °F)[4] |

| Refractive Index | 1.4570[1] |

Toxicological Data

Understanding the toxicological profile of this compound is essential for conducting a thorough risk assessment. The available quantitative toxicity data is summarized in Table 2.

| Metric | Species | Route | Value |

| LD₅₀ | Rat | Oral | > 2,000 mg/kg |

| LD₅₀ | - | Dermal | No data available |

| LC₅₀ | Rat | Inhalation | 2,000 mg/m³ (4 h) |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Pictograms:

Signal Word: Warning[5]

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the Safety Data Sheet (SDS).[5] Key precautions include:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P403+P235: Store in a well-ventilated place. Keep cool.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

The synthesis of this compound is commonly achieved through the Grignard reaction, a powerful method for forming carbon-carbon bonds.[1][3] The following protocol outlines the synthesis from cyclopentanone (B42830) and an ethyl Grignard reagent (e.g., ethylmagnesium bromide).

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Cyclopentanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, dropping funnel, reflux condenser (all oven-dried)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Preparation of the Grignard Reagent:

-

Place magnesium turnings in the oven-dried round-bottom flask equipped with a magnetic stir bar.

-

Assemble the flask with the dropping funnel and reflux condenser.

-

Add a solution of ethyl bromide in anhydrous diethyl ether to the dropping funnel.

-

Slowly add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture until the magnesium is consumed.

-

-

Reaction with Cyclopentanone:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of cyclopentanone in anhydrous diethyl ether to the dropping funnel.

-

Add the cyclopentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 20°C.

-

After the addition is complete, allow the mixture to stir at room temperature for at least one hour.

-

-

Work-up:

-

Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

-

Purification:

-

Purify the crude this compound by distillation.

-

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Spill and Emergency Procedures

Spill Response

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.

Spill Response Workflow:

Caption: Logical workflow for handling a this compound spill.

Detailed Spill Cleanup Procedure:

-

Alert Personnel: Immediately notify others in the vicinity of the spill.

-

Evacuate: If the spill is large or poses a significant fire or inhalation risk, evacuate the area and activate the fire alarm.

-

Ventilate: Ensure the area is well-ventilated.

-

Eliminate Ignition Sources: Remove all sources of ignition from the area.

-

Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth.

-

Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area with soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures

Prompt first aid is crucial in the event of exposure to this compound.[5]

First Aid Procedures by Exposure Route:

Caption: First aid procedures for different exposure routes.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

-

Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing. Avoid breathing vapor or mist. Keep away from ignition sources and use non-sparking tools.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents. The recommended storage temperature is between 2-8°C.[4]

By adhering to these safety and handling precautions, researchers, scientists, and drug development professionals can minimize the risks associated with this compound and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) for this chemical before use.

References

GHS Hazard Profile of 1-Ethylcyclopentanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard statements for 1-Ethylcyclopentanol (CAS No. 1462-96-0). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards associated with this compound, facilitating safe handling and use in research and development settings.

GHS Hazard Classification

This compound is classified under GHS with specific physical and health hazards. The signal word associated with this chemical is "Warning".[1][2][3] The primary hazards are related to its flammability and its effects on acute oral toxicity and eye irritation.[1][2][3][4]

A summary of the GHS hazard classifications is provided in the table below.

| GHS Hazard Class | Category | Hazard Statement Code | Hazard Statement |

| Flammable liquids | 3 | H226 | Flammable liquid and vapour[1][2][3] |

| Acute toxicity, Oral | 4 | H302 | Harmful if swallowed[1][2][3] |

| Serious eye damage/eye irritation | 2A | H319 | Causes serious eye irritation[1][2][3] |

GHS Label Elements

The GHS label for this compound includes specific pictograms, the signal word, and hazard and precautionary statements.

-

Pictograms:

-

Flame (for flammability)

-

Exclamation mark (for acute toxicity and eye irritation)

-

The hazard statements provide a concise description of the nature of the hazards of a chemical. For this compound, the following H-statements are applicable:

Precautionary statements are phrases that recommend measures to be taken to prevent or minimize adverse effects resulting from exposure to a hazardous chemical or improper storage or handling. The P-statements for this compound are categorized into Prevention, Response, Storage, and Disposal.

| Category | Code | Statement |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][3] |

| P233 | Keep container tightly closed.[1][3] | |

| P240 | Ground and bond container and receiving equipment.[1][3] | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment.[1][3] | |

| P242 | Use non-sparking tools.[1][3] | |

| P243 | Take action to prevent static discharges.[1][3] | |

| P264 | Wash hands thoroughly after handling.[1] | |

| P270 | Do not eat, drink or smoke when using this product.[1][3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3] | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P330 | Rinse mouth.[1] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[1][3] | |

| P370+P378 | In case of fire: Use appropriate media to extinguish.[1] | |

| Storage | P403+P235 | Store in a well-ventilated place. Keep cool.[1][3] |

| Disposal | P501 | Dispose of contents/container in accordance with local regulations.[1] |

Experimental Protocols

Detailed experimental protocols for determining GHS classifications are beyond the scope of this guide. However, the classifications are typically derived from standardized tests conducted under specific guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD) for chemical testing. These may include:

-

Flash Point Determination: To classify flammable liquids.

-

Acute Oral Toxicity Studies (e.g., OECD Test Guideline 420, 423, or 425): To determine the LD50 value.

-

Acute Eye Irritation/Corrosion Studies (e.g., OECD Test Guideline 405): To assess the potential for eye damage.

Researchers should refer to the specific Safety Data Sheet (SDS) for this compound for detailed toxicological data and the studies used for its classification.

Hazard Identification Workflow

The following diagram illustrates the logical workflow for the GHS hazard identification of this compound.

Caption: GHS Hazard Identification Workflow for this compound.

References

Methodological & Application

Synthesis of 1-Ethylcyclopentanol from Cyclopentanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 1-ethylcyclopentanol from cyclopentanone (B42830) via a Grignard reaction. The synthesis involves the nucleophilic addition of an ethyl magnesium halide to cyclopentanone, followed by an acidic workup. This tertiary alcohol is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and fragrances.[1][2][3][4] This guide presents the chemical properties of the key compounds, a detailed experimental protocol for laboratory-scale synthesis, and the reaction mechanism.

Data Presentation

A summary of the key quantitative data for the reactant and product is provided in the table below for easy comparison and reference.

| Property | Cyclopentanone | This compound |

| CAS Number | 120-92-3 | 1462-96-0 |

| Molecular Formula | C₅H₈O | C₇H₁₄O |

| Molecular Weight | 84.12 g/mol | 114.19 g/mol |

| Appearance | Colorless oily liquid | Colorless to light yellow liquid |

| Boiling Point | 130.6 °C | 153-154 °C |

| Melting Point | -58.2 °C | -10 °C |

| Density | 0.951 g/mL at 20 °C | 0.909 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4366 | 1.454 |

| Flash Point | 29.82 °C | 49 °C |

Reaction Mechanism and Experimental Workflow

The synthesis of this compound is a classic example of a Grignard reaction, a powerful tool for carbon-carbon bond formation. The reaction proceeds in two main stages: the formation of the Grignard reagent and its subsequent reaction with the ketone, followed by an acidic workup.

Signaling Pathway: Grignard Reaction Mechanism

The reaction begins with the nucleophilic attack of the ethyl group from the Grignard reagent on the electrophilic carbonyl carbon of cyclopentanone. This is followed by protonation of the resulting alkoxide in an acidic workup to yield the tertiary alcohol.

References

Application Note and Protocol: Synthesis of 1-Ethylcyclopentanol via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 1-ethylcyclopentanol, a tertiary alcohol, through the nucleophilic addition of an ethyl Grignard reagent to cyclopentanone (B42830). The Grignard reaction is a robust and versatile method for the formation of carbon-carbon bonds, making it a cornerstone of organic synthesis.[1] This protocol outlines the preparation of ethylmagnesium bromide, its subsequent reaction with cyclopentanone, and the procedures for workup and purification. The information is intended for professionals in organic synthesis, medicinal chemistry, and drug development, offering a reliable method for obtaining this compound, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

Introduction

The Grignard reaction is a fundamental organometallic reaction where an alkyl, vinyl, or aryl-magnesium halide (Grignard reagent) acts as a nucleophile, attacking an electrophilic carbon atom, such as the carbonyl carbon in ketones.[1][3] The reaction of a Grignard reagent with a ketone is a classic and efficient method for the synthesis of tertiary alcohols.[1][3][4]

The synthesis of this compound is achieved through a two-stage process:

-

Formation of the Grignard Reagent: Bromoethane (B45996) reacts with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether, to form ethylmagnesium bromide (EtMgBr).[5][6][7]

-

Nucleophilic Addition: The prepared Grignard reagent is then reacted with cyclopentanone. The nucleophilic ethyl group attacks the carbonyl carbon of the cyclopentanone.[6][8]

-

Acidic Workup: The resulting magnesium alkoxide intermediate is hydrolyzed in an acidic aqueous solution to yield the final product, this compound.[1][8]

Strict anhydrous (dry) conditions are crucial for the success of this reaction, as Grignard reagents are highly basic and react readily with protic solvents like water, which would quench the reagent and diminish the yield.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for a typical laboratory-scale synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Magnesium Turnings | 285.3 g (11.89 mol) | [6] |

| Bromoethane | 1295.4 g (11.89 mol) | [6] |

| Cyclopentanone | 500 g (5.94 mol) | [6] |

| Tetrahydrofuran (THF) for Grignard | 3 L | [6] |

| Tetrahydrofuran (THF) for Bromoethane | 1.2 L | [6] |

| Tetrahydrofuran (THF) for Cyclopentanone | 0.5 L | [6] |

| Reaction Conditions | ||

| Grignard Formation Temperature | ~67 °C (reflux) | [6] |

| Grignard Formation Time | 1.5 h | [6] |

| Addition of Cyclopentanone Temperature | 0 - 5 °C | [6] |

| Addition of Cyclopentanone Time | 1 h | [6] |

| Workup | ||

| Ice Water | 10 Kg | [6] |

| Concentrated Hydrochloric Acid | 1.2 Kg | [6] |

| n-Hexane for Extraction | 3 x 3000 g | [6] |

| Water for Washing | 4500 g | [6] |

| Product | ||

| Product Name | This compound | [2][6] |

| CAS Number | 1462-96-0 | [2][6] |

| Molecular Formula | C₇H₁₄O | [2][6] |

| Molecular Weight | 114.19 g/mol | [2][6] |

| Crude Product Yield | 580 g | [6] |

| Final Product Yield (after distillation) | 247 g | [6] |

| Purity | >97% | [6] |

| Boiling Point | 153-154 °C | [2] |

| Density | 0.909 g/mL at 25 °C | [2] |

Experimental Protocol

This protocol is based on a literature procedure for the synthesis of this compound.[6]

3.1. Materials and Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

-

Magnesium turnings

-

Bromoethane

-

Cyclopentanone

-

Anhydrous tetrahydrofuran (THF)

-

Concentrated hydrochloric acid (HCl)

-

n-Hexane

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ice

3.2. Procedure

Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

-

Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent moisture from interfering with the reaction.

-

Initial Reagents: To the flask, add magnesium turnings (285.3 g, 11.89 mol) and anhydrous tetrahydrofuran (3 L).

-

Prepare Bromoethane Solution: In a separate dry flask, prepare a solution of bromoethane (1295.4 g, 11.89 mol) in anhydrous tetrahydrofuran (1.2 L). Transfer this solution to the dropping funnel.

-

Initiate Reaction: Under a nitrogen atmosphere, begin adding the bromoethane solution dropwise to the stirred magnesium suspension at room temperature. The reaction is exothermic and should initiate, evidenced by bubbling and a gentle reflux.

-

Maintain Reflux: Once the reaction has started, continue the dropwise addition of the bromoethane solution at a rate that maintains a gentle reflux (approximately 67 °C). The addition should be completed over 1.5 hours.

-

Complete Reaction: After the addition is complete, continue stirring the mixture until the magnesium is consumed or the reaction subsides.

Part B: Synthesis of this compound

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0-5 °C using an ice bath.

-

Prepare Cyclopentanone Solution: Dissolve cyclopentanone (500 g, 5.94 mol) in anhydrous tetrahydrofuran (0.5 L) and add this solution to the dropping funnel.

-

Addition of Ketone: Add the cyclopentanone solution dropwise to the stirred, cooled Grignard reagent. Maintain the reaction temperature below 5 °C throughout the addition. This addition should take approximately 1 hour.

Part C: Workup and Purification

-

Quenching: While stirring, carefully pour the reaction mixture into 10 kg of ice water. This step is highly exothermic.

-

Acidification: Slowly add concentrated hydrochloric acid (1.2 kg) to the mixture to dissolve the magnesium salts and protonate the alkoxide. Control the temperature to keep it below 20 °C.

-

Stirring: Continue stirring for an additional 30 minutes after the acid addition is complete.

-

Extraction: Transfer the mixture to a large separatory funnel and extract the aqueous layer with n-hexane (3 x 3000 g).

-

Washing: Combine the organic extracts and wash once with water (4500 g).

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product (approximately 580 g) by vacuum distillation to obtain pure this compound.

Workflow and Pathway Diagrams

4.1. Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

4.2. Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the chemical transformations in the Grignard reaction for the synthesis of this compound.

Caption: Simplified reaction mechanism for this compound synthesis.

Safety Precautions

-

Anhydrous Conditions: Grignard reagents react violently with water. Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture.

-

Flammable Solvents: Diethyl ether and tetrahydrofuran are extremely flammable. Conduct the reaction in a well-ventilated fume hood, away from sources of ignition.

-

Exothermic Reaction: The formation of the Grignard reagent and its reaction with the ketone are exothermic. Use an ice bath to control the temperature, especially during the addition of reagents.

-

Corrosive Reagents: Concentrated hydrochloric acid is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Bromoethane: Bromoethane is a toxic and potentially carcinogenic substance. Handle with appropriate PPE in a fume hood.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. Ethylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. brainly.in [brainly.in]

- 8. cyclopentanone + Et–MgBr → (alkoxide intermediate) → + H₃O⁺ → 1-ethylcycl.. [askfilo.com]

Application Notes: Synthesis of Tertiary Alcohols via Grignard Reaction

Introduction

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. Developed by Nobel laureate Victor Grignard in 1900, this organometallic reaction involves the nucleophilic addition of a Grignard reagent (organomagnesium halide, R-MgX) to an electrophilic carbonyl group.[1][2] This methodology is particularly significant in the synthesis of alcohols. Specifically, tertiary alcohols can be efficiently prepared by reacting Grignard reagents with either ketones or esters.[3][4][5][6][7]

The reaction with a ketone allows for the synthesis of tertiary alcohols with three distinct alkyl or aryl substituents.[5] Alternatively, reacting a Grignard reagent with an ester or acid chloride results in a tertiary alcohol where two of the substituents are identical, as the reaction involves a double addition of the Grignard reagent.[1][4][5][6][7] The versatility of this reaction makes it an indispensable tool in academic research and in the pharmaceutical industry for the construction of complex molecular architectures.

A critical requirement for a successful Grignard synthesis is the use of anhydrous (dry) conditions.[8][9] Grignard reagents are potent bases and will react readily with protic solvents, including traces of water, which would protonate the reagent and render it inactive.[9][10][11] Therefore, all glassware must be meticulously dried, and anhydrous solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF), must be used.[9][11]

Reaction Pathways and Mechanism

The synthesis proceeds in two main stages: the formation of the Grignard reagent and its subsequent reaction with a carbonyl compound, followed by an acidic workup.

-

Formation of Grignard Reagent: An alkyl or aryl halide reacts with magnesium metal in an anhydrous ether solvent to form the organomagnesium halide (R-MgX).[7] The ether solvent is crucial as it solvates and stabilizes the Grignard reagent.[4]

-

Nucleophilic Addition to Carbonyl:

-

With Ketones: The Grignard reagent's nucleophilic carbon attacks the electrophilic carbonyl carbon of the ketone. This addition breaks the carbonyl π-bond, forming a tetrahedral magnesium alkoxide intermediate.[6]

-

With Esters: The reaction with esters involves two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl group to form a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxy group (-OR') to form a ketone.[6] This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a magnesium alkoxide.[2][6]

-

-